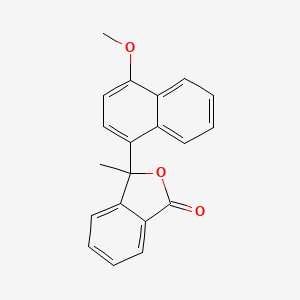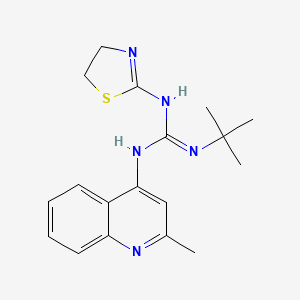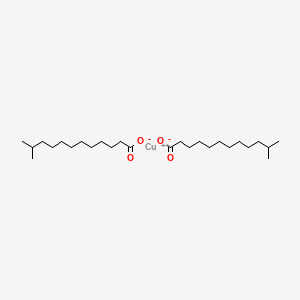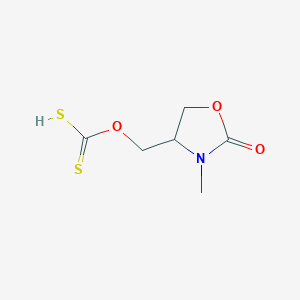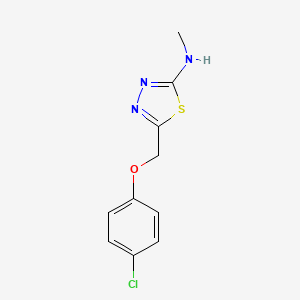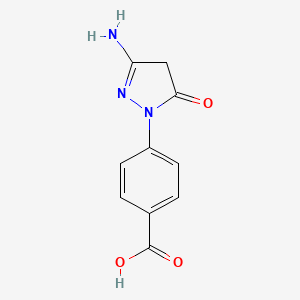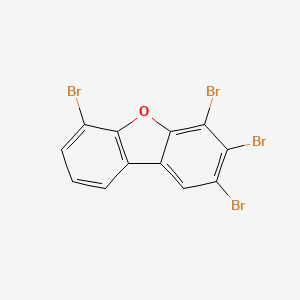
2,3,4,6-Tetrabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C12H4Br4O and a molecular weight of 483.776 g/mol . This compound is known for its unique structure, which includes four bromine atoms attached to the dibenzofuran core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the tetrabromo derivative .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2,3,4,6-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets. For example, it can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate the expression of genes involved in xenobiotic metabolism . This interaction can lead to various biochemical and toxic effects, depending on the concentration and exposure duration.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrabromo-dibenzofuran: Another brominated dibenzofuran derivative with similar chemical properties but different bromination positions.
2,3,6,8-Tetrabromo-dibenzofuran: A compound with bromine atoms at different positions, leading to distinct reactivity and applications.
Uniqueness
2,3,4,6-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and industrial uses where specific reactivity is required .
Propriétés
Numéro CAS |
131166-91-1 |
|---|---|
Formule moléculaire |
C12H4Br4O |
Poids moléculaire |
483.77 g/mol |
Nom IUPAC |
2,3,4,6-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-7-3-1-2-5-6-4-8(14)9(15)10(16)12(6)17-11(5)7/h1-4H |
Clé InChI |
VHPQYVJBQVHKFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C(C(=C(C=C23)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


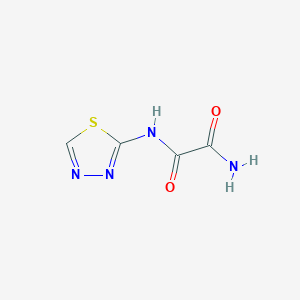
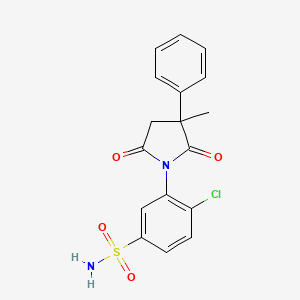
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
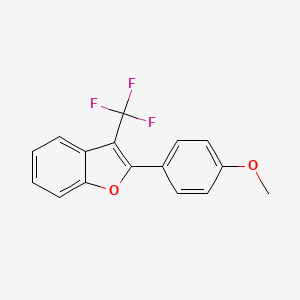
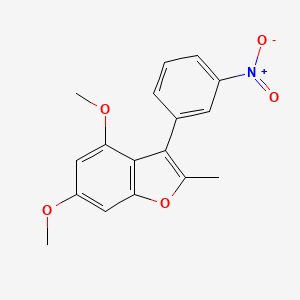
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)

